1'-(1H-indazole-7-carbonyl)-6,7-dimethylspiro[chroman-2,4'-piperidin]-4-one

ACC inhibitor positional isomer SAR

1'-(1H-Indazole-7-carbonyl)-6,7-dimethylspiro[chroman-2,4'-piperidin]-4-one (CAS 1031413-43-0) is a spirocyclic small molecule belonging to the spiro[chroman-2,4'-piperidin]-4-one class of acetyl-CoA carboxylase (ACC) inhibitors. The scaffold combines a chroman-4-one core spiro-fused to a piperidine ring, bearing a 1H-indazole-7-carbonyl substituent and 6,7-dimethyl groups on the chroman moiety.

Molecular Formula C23H23N3O3
Molecular Weight 389.4 g/mol
CAS No. 1031413-43-0
Cat. No. B3075494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-(1H-indazole-7-carbonyl)-6,7-dimethylspiro[chroman-2,4'-piperidin]-4-one
CAS1031413-43-0
Molecular FormulaC23H23N3O3
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)OC3(CCN(CC3)C(=O)C4=CC=CC5=C4NN=C5)CC2=O
InChIInChI=1S/C23H23N3O3/c1-14-10-18-19(27)12-23(29-20(18)11-15(14)2)6-8-26(9-7-23)22(28)17-5-3-4-16-13-24-25-21(16)17/h3-5,10-11,13H,6-9,12H2,1-2H3,(H,24,25)
InChIKeyCHEUTPWOLURCHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1'-(1H-Indazole-7-carbonyl)-6,7-dimethylspiro[chroman-2,4'-piperidin]-4-one (CAS 1031413-43-0): A Spirocyclic Acetyl-CoA Carboxylase Inhibitor Scaffold


1'-(1H-Indazole-7-carbonyl)-6,7-dimethylspiro[chroman-2,4'-piperidin]-4-one (CAS 1031413-43-0) is a spirocyclic small molecule belonging to the spiro[chroman-2,4'-piperidin]-4-one class of acetyl-CoA carboxylase (ACC) inhibitors. The scaffold combines a chroman-4-one core spiro-fused to a piperidine ring, bearing a 1H-indazole-7-carbonyl substituent and 6,7-dimethyl groups on the chroman moiety. ACC inhibition is a validated strategy for modulating fatty acid metabolism, and spiro[chroman-2,4'-piperidin]-4-one derivatives have demonstrated nanomolar ACC inhibitory activity in vitro [1]. The compound is supplied by multiple vendors at ≥95% purity with supporting analytical characterization .

Why 1'-(1H-Indazole-7-carbonyl)-6,7-dimethylspiro[chroman-2,4'-piperidin]-4-one Cannot Be Replaced by Generic Spiro[chroman-2,4'-piperidin]-4-one Analogs


The spiro[chroman-2,4'-piperidin]-4-one scaffold is exquisitely sensitive to substitution pattern: altering the indazole attachment position, indazole N-substitution, or chroman substituents can shift ACC isoform selectivity and potency by orders of magnitude. For example, the 5-methoxy-1'-(3-methyl-1H-indazole-6-carbonyl) analog displays ACC2 IC50 of 164 nM, while other derivatives in the same series achieve low-nanomolar ACC inhibition [1][2]. Consequently, substituting the 7-indazole-carbonyl, 6,7-dimethyl compound with a 6-indazole or monomethyl analog cannot preserve the intended pharmacological profile, making compound-specific sourcing essential for reproducible research.

Quantitative Differentiation Evidence for 1'-(1H-Indazole-7-carbonyl)-6,7-dimethylspiro[chroman-2,4'-piperidin]-4-one


Indazole Carbonyl Positional Isomerism: 7-Carbonyl vs. 6-Carbonyl Attachment

The target compound features a 1H-indazole-7-carbonyl group, whereas a closely related comparator, 5-methoxy-1'-(3-methyl-1H-indazole-6-carbonyl)spiro[chroman-2,4'-piperidin]-4-one (CHEMBL1092296), employs a 3-methyl-1H-indazole-6-carbonyl substituent [1]. In the spiro[chroman-2,4'-piperidin]-4-one series, indazole-carbonyl attachment at position 7 versus position 6 alters the vector and electronics of the amide linkage, which can differentially orient the indazole ring within the ACC active site and affect isoform selectivity [2]. No direct head-to-head ACC inhibition data are publicly available for 1031413-43-0; however, class-level SAR indicates that this positional change is a critical determinant of ACC1 vs. ACC2 selectivity and metabolic stability [3].

ACC inhibitor positional isomer SAR acetyl-CoA carboxylase

Chroman Substitution: 6,7-Dimethyl vs. 6-Methyl vs. 5-Methoxy Patterns

The target compound bears two methyl groups at chroman positions 6 and 7, distinguishing it from the 6-methyl analog (CAS 1031413-61-2) and the 5-methoxy analog (CHEMBL1092296) [1]. In the spiro[chroman-2,4'-piperidin]-4-one series, increasing alkyl substitution on the chroman ring generally elevates lipophilicity (clogP) and can enhance metabolic stability by shielding the chroman nucleus from oxidative metabolism [2]. The 6,7-dimethyl pattern is expected to provide greater steric bulk and lipophilicity compared to the 6-monomethyl or 5-methoxy variants, potentially improving membrane permeability and reducing CYP-mediated clearance, though direct comparative ADME data for this compound are not publicly available.

SAR lipophilicity metabolic stability chroman substitution

Analytical Characterization and Purity: Batch-Specific QC Documentation

Bidepharm supplies 1031413-43-0 at a standard purity of ≥95% and provides batch-specific quality control data including NMR, HPLC, and GC analyses . In contrast, many other vendors of spiro[chroman-2,4'-piperidin]-4-one analogs offer only generic purity statements without verifiable, batch-resolved analytical data. This documented traceability is critical for reproducible pharmacology: even minor impurities in ACC inhibitor preparations can confound IC50 determinations and cellular assay outcomes [1].

purity QC HPLC NMR procurement

Patent-Disclosed ACC Inhibitor Scaffold with In Vivo Proof-of-Concept

The spiro[chroman-2,4'-piperidin]-4-one scaffold, including the indazole-carbonyl series, is claimed in patent US-9212130-B2 as ACC inhibitors for metabolic disorders [1]. A structurally related compound from the same scaffold (compound 38j in Shinde et al.) demonstrated a significant reduction in respiratory quotient (RQ) in C57BL/6J mice, indicating increased whole-body fatty acid oxidation even under high-carbohydrate diet conditions [2]. While 1031413-43-0 itself has not been profiled in published in vivo studies, its structural placement within this validated chemotype suggests potential for similar metabolic effects, pending direct evaluation.

patent ACC inhibitor in vivo respiratory quotient fatty acid oxidation

Optimal Research and Industrial Applications for 1'-(1H-Indazole-7-carbonyl)-6,7-dimethylspiro[chroman-2,4'-piperidin]-4-one


ACC Isoform Selectivity Profiling and SAR Expansion

The distinct 7-indazole-carbonyl attachment and 6,7-dimethyl chroman substitution make 1031413-43-0 a valuable tool for probing ACC1 vs. ACC2 selectivity determinants within the spiro[chroman-2,4'-piperidin]-4-one series. Researchers can compare its inhibitory profile against the 6-indazole (CHEMBL1092296) and 6-methyl (CAS 1031413-61-2) analogs to map the contribution of indazole positional isomerism and chroman dialkylation to isoform selectivity [1]. This SAR expansion is essential for rational design of isoform-selective ACC inhibitors.

Metabolic Disease Pharmacology with Documented Chemical Integrity

The availability of 1031413-43-0 with batch-resolved QC (NMR, HPLC, GC) from Bidepharm [1] supports reproducible metabolic pharmacology studies (e.g., fatty acid oxidation assays, malonyl-CoA quantification) without the confounding factor of uncharacterized impurities. This is particularly important when comparing dose-response relationships across laboratories or when transitioning from in vitro ACC inhibition assays to cell-based metabolic flux analyses.

Scaffold Validation for In Vivo Metabolic Studies

Given that the spiro[chroman-2,4'-piperidin]-4-one scaffold has demonstrated in vivo efficacy (RQ reduction in mice) [1], procurement of 1031413-43-0 enables direct in vivo evaluation of this specific substitution pattern. Its 6,7-dimethyl motif may confer improved metabolic stability relative to monomethyl analogs, potentially yielding favorable pharmacokinetics for repeat-dosing studies in diet-induced obesity or non-alcoholic fatty liver disease models.

Quote Request

Request a Quote for 1'-(1H-indazole-7-carbonyl)-6,7-dimethylspiro[chroman-2,4'-piperidin]-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.